(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile
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Overview
Description
(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile is an organic compound that features a benzodioxole ring and a fluorophenyl group connected by a propenenitrile linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and 3-fluorobenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 1,3-benzodioxole and 3-fluorobenzaldehyde in the presence of a base such as sodium hydroxide.
Nitrile Formation: The intermediate is then subjected to a nitrile-forming reaction using reagents like potassium cyanide or sodium cyanide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to neurotransmitter receptors or enzymes, modulating their activity. The benzodioxole ring and fluorophenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enenitrile: Lacks the fluorine atom, which may affect its reactivity and binding properties.
(E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure but with the fluorine atom in a different position, potentially altering its chemical behavior.
Uniqueness
(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-14-3-1-2-12(8-14)13(9-18)6-11-4-5-15-16(7-11)20-10-19-15/h1-8H,10H2/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBILMTRMWVYZQJ-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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